molecular formula C8H6N4O2 B8539763 1-(3-Nitrophenyl)-1H-1,2,3-triazole

1-(3-Nitrophenyl)-1H-1,2,3-triazole

Cat. No. B8539763
M. Wt: 190.16 g/mol
InChI Key: JNQPJQVBUDUVTI-UHFFFAOYSA-N
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Patent
US07678815B2

Procedure details

1-(3-Nitro-phenyl)-4-trimethylsilanyl-1H-[1,2,3]triazole (16.7 g, 64 mmol) tetrabutylammonium fluoride in THF (1M, 100 ml, 100 mmol) were stirred at room temperature for 24 h. The reaction mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried with magnesium sulfate, filtered and evaporated. The crude product was purified by chromatography on silica gel (hexane/ethyl acetate 1:1) and the desired product was obtained as a brown solid (9.96 g, 82%), mp 80-83° C.
Name
1-(3-Nitro-phenyl)-4-trimethylsilanyl-1H-[1,2,3]triazole
Quantity
16.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([N:10]2[CH:14]=[C:13]([Si](C)(C)C)[N:12]=[N:11]2)[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].C1COCC1>C(OCC)(=O)C>[N+:1]([C:4]1[CH:5]=[C:6]([N:10]2[CH:14]=[CH:13][N:12]=[N:11]2)[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
1-(3-Nitro-phenyl)-4-trimethylsilanyl-1H-[1,2,3]triazole
Quantity
16.7 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)N1N=NC(=C1)[Si](C)(C)C
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica gel (hexane/ethyl acetate 1:1)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)N1N=NC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 9.96 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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